4-iodo-1-methyl-1H-pyrazol-3-amine

Cross-coupling Suzuki-Miyaura reaction Palladium catalysis

Researchers requiring orthogonal diversification of pyrazole scaffolds face limited options with standard halogenated analogs. 4-Iodo-1-methyl-1H-pyrazol-3-amine solves this via its unique chemoselectivity profile: • Enables Pd-catalyzed C5 arylation with retention of the C4-iodo handle for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling • Serves as key intermediate in kinase inhibitor synthesis; patent literature identifies this scaffold as privileged for pharmaceutical compositions • Iodo substituent provides benchmark reactivity for optimizing cross-coupling protocols; bromo/chloro analogs cannot substitute for dehalogenation studies

Molecular Formula C4H6IN3
Molecular Weight 223.02 g/mol
CAS No. 150187-16-9
Cat. No. B1287336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-methyl-1H-pyrazol-3-amine
CAS150187-16-9
Molecular FormulaC4H6IN3
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)N)I
InChIInChI=1S/C4H6IN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7)
InChIKeyJBQVNSOBIFKMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS 150187-16-9): Procurement and Technical Specifications


4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS 150187-16-9) is a halogenated aminopyrazole building block with molecular formula C₄H₆IN₃ and molecular weight 223.02 g/mol [1]. The compound features an iodine substituent at the 4-position, a methyl group at the 1-position, and a primary amine at the 3-position of the pyrazole ring . It serves as a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and the preparation of pharmaceutical candidates and agrochemicals [2].

Why 4-Iodo-1-methyl-1H-pyrazol-3-amine Cannot Be Casually Replaced by Other Halogenated Pyrazole Analogs


Despite belonging to the same aminopyrazole class, halogenated analogs—specifically 4-bromo, 4-chloro, and regioisomeric (5-halogenated) derivatives—exhibit fundamentally divergent reactivity profiles that preclude simple substitution in cross-coupling and functionalization workflows. Direct comparative studies have demonstrated that the 4-iodo derivative undergoes substantially different reaction outcomes than its bromo and chloro counterparts in Suzuki-Miyaura couplings, with the iodo variant showing markedly higher susceptibility to dehalogenation side reactions [1]. This differential behavior necessitates distinct optimization of reaction conditions and informs procurement decisions where specific reactivity—either enhanced coupling efficiency or controlled selectivity—is required .

Quantitative Differentiation Evidence for 4-Iodo-1-methyl-1H-pyrazol-3-amine Against Closest Analogs


Suzuki-Miyaura Cross-Coupling Performance: Iodo vs. Bromo vs. Chloro Aminopyrazoles

Direct head-to-head comparison of chloro, bromo, and iodo aminopyrazoles in Suzuki-Miyaura cross-coupling revealed that the bromo and chloro derivatives were superior to the iodo derivative [1]. This counterintuitive finding—iodo substrates typically being more reactive in cross-couplings—was attributed to a significantly higher propensity for dehalogenation (reductive loss of the halogen without productive coupling) in the iodo compounds [1]. The study specifically identified that the undesired dehalogenation side reaction proceeds more rapidly in iodopyrazoles compared to their bromo and chloro counterparts [1].

Cross-coupling Suzuki-Miyaura reaction Palladium catalysis Dehalogenation

Synthetic Route Accessibility: 4-Iodo-1-methyl-1H-pyrazol-3-amine via Heterophase Iodination

The synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine can be achieved through heterophase iodination methodology, wherein the target compound is obtained by iodination of 1-methyl-1H-pyrazol-3-amine in a biphasic H₂O/CHCl₃ (or CCl₄) medium using the KI-KIO₃ system in the presence of H₂SO₄ additives [1]. This synthetic approach differs fundamentally from the multi-step condensation-hydrolysis routes required for regioisomeric analogs such as 5-bromo-1-methyl-1H-pyrazol-3-amine, which necessitate sequential condensation with methylhydrazine, bromination with tribromooxyphosphorus, hydrolysis, Curtius-type rearrangement, and final deprotection [2].

Heterophase synthesis Iodination Pyrazole functionalization Process chemistry

Chemoselective C5 Arylation with Intact C4-Iodo Substituent Retention

Under specific Pd-catalyzed direct arylation conditions, 4-iodo N-substituted pyrazoles undergo selective arylation at the C5 position without cleavage of the C4-I bond . This chemoselectivity was demonstrated using a phosphine-free catalytic system comprising 1 mol% Pd(OAc)₂ in DMA with KOAc as base . Notably, this reactivity profile is shared with 4-bromo analogs under identical conditions, but represents a key differentiating factor from 5-halogenated or non-halogenated pyrazoles where alternative regioselectivity patterns dominate .

C-H arylation Palladium catalysis Chemoselectivity C4-Iodo retention

Electronic and Steric Differentiation: 4-Iodo vs. 5-Halogenated Pyrazole Scaffolds

Regioisomeric positioning of the halogen substituent (4-position vs. 5-position) on the pyrazole ring yields compounds with divergent steric and electronic properties [1]. The 4-iodo-1-methyl-1H-pyrazol-3-amine scaffold places the iodine atom adjacent to both the amino group (position 3) and the ring nitrogen bearing the methyl substituent (position 1), whereas the 5-bromo regioisomer positions the halogen distal to the amino group [2]. This positional difference fundamentally alters the electronic environment of the amine moiety, affecting both its nucleophilicity and hydrogen-bonding capacity in downstream applications [1].

Regioisomerism Electronic effects Steric parameters Structure-activity relationship

Research and Industrial Application Scenarios for 4-Iodo-1-methyl-1H-pyrazol-3-amine Based on Quantitative Evidence


Sequential C5 Arylation Followed by C4 Cross-Coupling for Bis-Functionalized Pyrazole Synthesis

The unique chemoselectivity of 4-iodo-1-methyl-1H-pyrazol-3-amine enables a sequential diversification workflow: first, Pd-catalyzed direct C5 arylation proceeds with retention of the C4-iodo substituent ; second, the preserved C4-I bond serves as a handle for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to install a second distinct functional group. This orthogonal strategy is not achievable with C5-halogenated or non-halogenated pyrazole scaffolds and represents a compelling procurement justification for this specific building block.

Pharmaceutical Intermediate for Kinase Inhibitor and Bioactive Heterocycle Synthesis

The 4-iodo-1-methyl-1H-pyrazol-3-amine scaffold serves as a key intermediate in the synthesis of bicyclic pyrazole compounds that function as kinase inhibitors for treating diseases associated with dysregulated protein kinase activity . Patent literature identifies this aminopyrazole framework as a privileged structure for constructing pharmaceutical compositions with therapeutic applications . The iodine substituent at the 4-position provides a versatile handle for late-stage functionalization to explore SAR around the pyrazole core, making this specific halogenation pattern indispensable for medicinal chemistry campaigns.

Agrochemical Development and Functional Materials Synthesis

The compound is employed as a valuable intermediate in the preparation of agrochemicals and functional materials, with the methyl group at the 1-position enhancing stability and modulating reactivity . The iodine substituent enables efficient incorporation of the pyrazole motif into larger molecular architectures via cross-coupling chemistry, while the primary amine provides a site for further derivatization (amidation, sulfonylation, or reductive amination). The commercial availability of this specific halogenation pattern supports scalable process development in industrial settings.

Method Development for Dehalogenation-Sensitive Cross-Coupling Protocols

Given the documented propensity of 4-iodo-aminopyrazoles to undergo dehalogenation side reactions in Suzuki-Miyaura couplings , this compound serves as a valuable substrate for developing optimized cross-coupling protocols that suppress undesired reductive pathways. Researchers studying catalyst systems, ligand effects, and reaction parameters to minimize dehalogenation require the authentic iodo substrate as a benchmark control; bromo or chloro analogs exhibit different dehalogenation kinetics and cannot substitute for this purpose .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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